Aflatoxin G1 is primarily produced by Aspergillus flavus and Aspergillus parasiticus, which are molds that contaminate agricultural products such as maize and groundnuts under warm and humid conditions. Aflatoxin G1 9,10-epoxide is classified as an epoxide, a type of reactive organic compound characterized by a three-membered cyclic ether. This specific epoxide is formed during the metabolic activation of aflatoxin G1 by cytochrome P450 enzymes in the liver, highlighting its role as a potent carcinogen and genotoxic agent .
The synthesis of aflatoxin G1 9,10-epoxide typically occurs through the biotransformation of aflatoxin G1 via liver enzymes, particularly the cytochrome P450 monooxygenase system. This enzymatic process introduces an epoxide group into the aflatoxin structure. The specific reaction conditions often involve:
Industrial production is limited due to the compound's toxicity; thus, it is mainly synthesized in controlled laboratory environments for research purposes.
Aflatoxin G1 9,10-epoxide has a molecular formula of and a molecular weight of approximately 344.28 g/mol . The structure features:
The presence of the epoxide group significantly enhances its electrophilicity, making it capable of forming covalent bonds with nucleophiles such as DNA bases .
Aflatoxin G1 9,10-epoxide participates in several chemical reactions:
The mechanism of action for aflatoxin G1 9,10-epoxide involves its ability to form covalent bonds with DNA. This leads to the formation of DNA adducts that can result in mutations. Key details include:
Aflatoxin G1 9,10-epoxide exhibits several notable physical and chemical properties:
Aflatoxin G1 9,10-epoxide has several important applications in scientific research:
AFG1 biosynthesis in Aspergillus parasiticus and A. nomius involves a conserved polyketide pathway coordinated by a 75-kb gene cluster. The pathway diverges from AFB1 at the versicolorin B stage, where the vbs (versiconal hemiacetal acetate esterase) and verB (dehydrogenase) enzymes catalyze the conversion of versicolorin A to demethylsterigmatocystin. Critically, the cypX (P450 monooxygenase) and moxY (monooxygenase) genes direct the formation of the terminal dihydrofurofuran moiety characteristic of G-series aflatoxins. This involves stereoselective O-methylation and oxidative ring closure, yielding AFG1 instead of AFB1 [4] [5].
Key enzymatic distinctions:
Table 1: Enzymatic Steps Specific to AFG1 Biosynthesis [4] [5]
Precursor | Converting Enzyme(s) | Product | Structural Determinant |
---|---|---|---|
Versicolorin A | Vbs, VerB | Demethylsterigmatocystin | B-ring cleavage |
Demethylsterigmatocystin | CypX/MoxY | O-Methylsterigmatocystin | Furan ring oxidation |
O-Methylsterigmatocystin | OrdB | AFG~1~ | Dihydrofurofuran formation |
AFG1 epoxidation occurs predominantly at the C9-C10 double bond of its terminal furan ring, yielding the electrophilic 9,10-epoxide. This bioactivation is mediated by hepatic cytochrome P450 (CYP) enzymes, primarily CYP1A2, CYP3A4, and CYP3A5. Human CYP1A2 exhibits the highest affinity for AFG1 (K~m~ = 8.2 ± 1.3 µM), while CYP3A4 contributes significantly at high substrate concentrations due to its higher V~max~ [7] [9].
Mechanistic sequence:
AFG1 exhibits significantly slower bioactivation kinetics than AFB1 due to electronic and steric factors. Studies in primary hepatocytes reveal:
Table 2: Species-Specific Epoxidation Kinetics of AFB1 vs. AFG1 [9] [10]
Parameter | AFB1 (Rat) | AFG1 (Rat) | AFB1 (Human) | AFG1 (Human) |
---|---|---|---|---|
Epoxidation Rate (pmol/min/mg protein) | 1120 ± 85 | 380 ± 42 | 210 ± 18 | 95 ± 11 |
DNA Adduct Formation (adducts/10⁶ nucleotides/µM) | 42.7 | 9.3 | 8.1 | 1.9 |
Dominant CYP Isoform | CYP3A2 | CYP1A1 | CYP3A4 | CYP1A2 |
Key distinctions:
The exo and endo epoxide diastereomers of AFG1 exhibit divergent biological activities due to conformational constraints influencing DNA adduct formation.
Structural and reactivity analysis:
Table 3: Stereochemical Properties of AFG1 9,10-Epoxide Isomers [7] [9] [10]
Property | exo-AFG1-9,10-Epoxide | endo-AFG1-9,10-Epoxide |
---|---|---|
Dihedral Angle (C8a-O-C9-C9a) | 85–89° | 42–48° |
DNA Adduct Formation Rate | 1.0 (ref) | 0.18 |
Hydrolysis Half-life (pH 7.4) | 12 sec | 6.5 min |
Dominant CYP Producer | CYP1A2 | CYP3A4 |
Concluding Remarks
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